2-(o-Tolyl)oxazole-4-carbaldehyde 2-(o-Tolyl)oxazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 154136-88-6
VCID: VC0137570
InChI: InChI=1S/C11H9NO2/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3
SMILES: CC1=CC=CC=C1C2=NC(=CO2)C=O
Molecular Formula: C11H9NO2
Molecular Weight: 187.198

2-(o-Tolyl)oxazole-4-carbaldehyde

CAS No.: 154136-88-6

Cat. No.: VC0137570

Molecular Formula: C11H9NO2

Molecular Weight: 187.198

* For research use only. Not for human or veterinary use.

2-(o-Tolyl)oxazole-4-carbaldehyde - 154136-88-6

Specification

CAS No. 154136-88-6
Molecular Formula C11H9NO2
Molecular Weight 187.198
IUPAC Name 2-(2-methylphenyl)-1,3-oxazole-4-carbaldehyde
Standard InChI InChI=1S/C11H9NO2/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3
Standard InChI Key MEHZEXAKLWTTCN-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NC(=CO2)C=O

Introduction

Chemical Identity and Structural Properties

2-(o-Tolyl)oxazole-4-carbaldehyde is a heterocyclic compound characterized by an oxazole ring substituted with an o-tolyl group at the 2-position and an aldehyde functional group at the 4-position. The compound's basic properties are summarized in Table 1.

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical Name2-(o-Tolyl)oxazole-4-carbaldehyde
CAS Registry Number154136-88-6
Synonyms4-Oxazolecarboxaldehyde,2-(2-methylphenyl)-; 2-(2-methylphenyl)-1,3-oxazole-4-carbaldehyde
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.198 g/mol
SMILES NotationCC1=CC=CC=C1C2=NC(=CO2)C=O

The molecular structure features a five-membered oxazole ring containing one nitrogen and one oxygen atom, with the o-tolyl group (a methylphenyl group with the methyl at the ortho position) attached to the second carbon of the oxazole ring. The aldehyde functional group at the 4-position of the oxazole ring is particularly significant for its reactivity profile, allowing for various chemical transformations including condensation reactions .

Table 2: Computational Chemistry Data

ParameterValue
Topological Polar Surface Area (TPSA)43.1 Ų
LogP2.46252
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds2

These computational parameters provide insight into the compound's potential pharmacokinetic properties and reactivity . The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for membrane permeability in biological systems.

Synthesis Methods

The synthesis of 2-(o-Tolyl)oxazole-4-carbaldehyde typically involves cyclization reactions requiring appropriate precursors under controlled conditions. Several synthetic approaches have been documented in the literature.

Cyclization Reactions

The primary method for synthesizing this compound involves the cyclization of nitrogen and oxygen-containing precursors to form the oxazole ring. These reactions often require careful control of reaction conditions to ensure regioselectivity and yield optimization. The presence of the o-tolyl group and the aldehyde functionality necessitates strategic synthetic planning.

Alternative Synthetic Approaches

Alternative approaches may involve:

  • Wittig reactions using diphosphonium salts and appropriate oxazole carbaldehydes

  • PhI(OAc)₂-promoted cyclization of N-propargylamides, which has been reported for similar oxazole derivatives

  • One-pot oxazole synthesis followed by coupling reactions, as demonstrated with trisubstituted oxazoles

While these methods have been reported for structurally related oxazoles, they may require adaptation for the specific synthesis of 2-(o-Tolyl)oxazole-4-carbaldehyde.

Chemical Reactivity and Transformations

The reactivity of 2-(o-Tolyl)oxazole-4-carbaldehyde is primarily governed by the presence of the aldehyde group at the 4-position and the heterocyclic oxazole core.

Aldehyde Reactivity

The aldehyde functional group is highly reactive and can undergo various transformations:

  • Formation of Schiff bases with amines

  • Reduction to primary alcohols

  • Oxidation to carboxylic acids

  • Aldol condensations

  • Wittig reactions to form alkenes

Oxazole Ring Reactivity

The oxazole ring system exhibits distinct reactivity patterns:

  • Potential for electrophilic substitution reactions

  • Possible coordination with transition metals through nitrogen

  • Susceptibility to photochemical transformations, as observed in related oxazole derivatives

  • Potential isomerization to form other heterocyclic systems

Applications and Biological Significance

2-(o-Tolyl)oxazole-4-carbaldehyde has numerous applications across various scientific and industrial domains.

Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules with potential applications in both academic research and industrial settings . The presence of both an aldehyde group and a heterocyclic core makes it versatile for diverse chemical transformations.

Medicinal Chemistry Applications

In medicinal chemistry, this compound and its derivatives have garnered interest due to:

  • The oxazole ring's contribution to biological activity

  • Potential interactions with biological targets, affecting enzyme activity and biochemical pathways

  • Structural features that may influence protein binding and receptor interactions

Materials Science

The compound's electronic properties and potential for polymerization or modification make it relevant for materials science applications, though specific examples are less documented in the literature compared to its medicinal chemistry applications.

Characterization Techniques

Several analytical methods are employed for the characterization and analysis of 2-(o-Tolyl)oxazole-4-carbaldehyde.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation and purity assessment. Both ¹H-NMR and ¹³C-NMR provide crucial information about the chemical environment of hydrogen and carbon atoms in the molecule.

Infrared (IR) spectroscopy aids in identifying functional groups, with characteristic bands for:

  • The aldehyde C=O stretch (typically around 1700 cm⁻¹)

  • C=N stretching in the oxazole ring

  • Aromatic C-H stretching from the o-tolyl group

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and monitoring reactions involving this compound .

SupplierProduct NumberPurityPackage SizePrice (USD)Reference Date
ChemenuCM19107295%1g$5742021-12-16
CrysdotCD1124846495+%1g$6142021-12-16
DideuN/A99%25kg/DrumN/A2022-12-31
ChemSceneCS-044724698%100mgN/AN/A

This pricing information indicates that the compound is relatively expensive on a per-gram basis, suggesting complex synthesis or purification processes .

Comparison with Similar Compounds

Understanding the structural and functional relationships between 2-(o-Tolyl)oxazole-4-carbaldehyde and related compounds provides valuable insights into its unique properties.

Table 4: Comparison with Structural Analogues

CompoundCAS NumberStructural DifferenceDistinctive Properties
2-(p-Tolyl)oxazole-4-carbaldehyde55327-30-5Tolyl group at para positionDifferent electronic distribution
2-(2-Ethylphenyl)oxazole-4-carbaldehyde885274-24-8Ethyl group instead of methylIncreased lipophilicity
2-(p-Tolyl)thiazole-4-carbaldehyde55327-29-2Thiazole instead of oxazole ringDifferent heteroatom arrangement
2-(p-Tolyl)thiazole-4-carbaldehyde oxime108735-89-3Contains oxime groupDifferent reactivity profile

These structural variations can significantly influence the compounds' reactivity, biological activity, and physicochemical properties .

Research Directions and Future Perspectives

The unique structural features and reactivity of 2-(o-Tolyl)oxazole-4-carbaldehyde position it as a compound of ongoing interest in several research domains.

Synthetic Methodology Development

Continued refinement of synthetic approaches may focus on:

  • Development of more efficient and sustainable synthesis methods

  • Exploration of catalytic approaches to improve yield and selectivity

  • Investigation of green chemistry alternatives to traditional synthesis routes

Medicinal Chemistry Explorations

The biological potential of this compound and its derivatives warrants further investigation into:

  • Structure-activity relationships of oxazole-containing compounds

  • Development of targeted libraries for biological screening

  • Optimization of pharmacokinetic properties through structural modifications

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